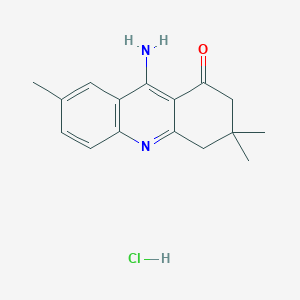
9-amino-3,3,7-trimethyl-3,4-dihydro-1(2H)-acridinone hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
9-amino-3,3,7-trimethyl-3,4-dihydro-1(2H)-acridinone hydrochloride, also known as Tacrine, is a synthetic compound that has been used in scientific research for its potential as an acetylcholinesterase inhibitor. Acetylcholinesterase is an enzyme that breaks down the neurotransmitter acetylcholine, which is involved in various physiological processes such as muscle movement, memory, and attention. By inhibiting acetylcholinesterase, Tacrine can increase the levels of acetylcholine in the brain, potentially improving cognitive function. In
作用机制
9-amino-3,3,7-trimethyl-3,4-dihydro-1(2H)-acridinone hydrochloride works by inhibiting acetylcholinesterase, which is responsible for breaking down acetylcholine in the brain. By inhibiting acetylcholinesterase, 9-amino-3,3,7-trimethyl-3,4-dihydro-1(2H)-acridinone hydrochloride can increase the levels of acetylcholine in the brain, which can improve cognitive function. 9-amino-3,3,7-trimethyl-3,4-dihydro-1(2H)-acridinone hydrochloride is a reversible inhibitor, meaning that its effects are temporary and can be reversed once the drug is eliminated from the body.
Biochemical and Physiological Effects
9-amino-3,3,7-trimethyl-3,4-dihydro-1(2H)-acridinone hydrochloride has been shown to improve cognitive function in Alzheimer's patients, as measured by various cognitive tests such as the Mini-Mental State Examination (MMSE) and the Alzheimer's Disease Assessment Scale-Cognitive Subscale (ADAS-Cog). 9-amino-3,3,7-trimethyl-3,4-dihydro-1(2H)-acridinone hydrochloride has also been shown to increase the levels of acetylcholine in the brain, as measured by microdialysis studies in animal models.
实验室实验的优点和局限性
One advantage of using 9-amino-3,3,7-trimethyl-3,4-dihydro-1(2H)-acridinone hydrochloride in lab experiments is its well-established mechanism of action as an acetylcholinesterase inhibitor. This makes it a useful tool for studying the role of acetylcholine in various physiological processes. However, one limitation of using 9-amino-3,3,7-trimethyl-3,4-dihydro-1(2H)-acridinone hydrochloride is its potential toxicity, particularly at high doses. 9-amino-3,3,7-trimethyl-3,4-dihydro-1(2H)-acridinone hydrochloride has been associated with hepatotoxicity, and its use has been limited due to this side effect.
未来方向
There are several future directions for the study of 9-amino-3,3,7-trimethyl-3,4-dihydro-1(2H)-acridinone hydrochloride. One direction is the development of safer and more effective acetylcholinesterase inhibitors for the treatment of Alzheimer's disease. Another direction is the study of 9-amino-3,3,7-trimethyl-3,4-dihydro-1(2H)-acridinone hydrochloride's effects on other physiological processes beyond acetylcholine, such as inflammation and oxidative stress. Finally, the use of 9-amino-3,3,7-trimethyl-3,4-dihydro-1(2H)-acridinone hydrochloride in combination with other drugs for the treatment of Alzheimer's disease is an area of ongoing research.
合成方法
9-amino-3,3,7-trimethyl-3,4-dihydro-1(2H)-acridinone hydrochloride can be synthesized by a multistep process starting from 2,6-dimethylaniline. The first step involves the reaction of 2,6-dimethylaniline with ethyl acetoacetate to form 3,3,7-trimethyl-2,3,4,5-tetrahydro-1H-2-benzazepin-2-one. This intermediate is then reacted with hydroxylamine hydrochloride to form 3,3,7-trimethyl-2,3,4,5-tetrahydro-1H-2-benzazepin-2-one oxime. The oxime is then reduced with sodium borohydride to form 9-amino-3,3,7-trimethyl-3,4-dihydro-1(2H)-acridinone hydrochloride.
科学研究应用
9-amino-3,3,7-trimethyl-3,4-dihydro-1(2H)-acridinone hydrochloride has been extensively studied for its potential as a treatment for Alzheimer's disease. Alzheimer's disease is a neurodegenerative disorder characterized by the progressive loss of cognitive function, memory, and behavior. It is believed that the reduction in acetylcholine levels in the brain is one of the contributing factors to the development of Alzheimer's disease. 9-amino-3,3,7-trimethyl-3,4-dihydro-1(2H)-acridinone hydrochloride, as an acetylcholinesterase inhibitor, can increase the levels of acetylcholine in the brain and potentially improve cognitive function in Alzheimer's patients.
属性
IUPAC Name |
9-amino-3,3,7-trimethyl-2,4-dihydroacridin-1-one;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O.ClH/c1-9-4-5-11-10(6-9)15(17)14-12(18-11)7-16(2,3)8-13(14)19;/h4-6H,7-8H2,1-3H3,(H2,17,18);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWATVYRUVUJDKH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C3CC(CC(=O)C3=C2N)(C)C.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.79 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
9-Amino-3,3,7-trimethyl-2,4-dihydroacridin-1-one;hydrochloride | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-{2-[2-(1-benzofuran-2-yl)-1H-imidazol-1-yl]ethyl}acetamide](/img/structure/B5494804.png)
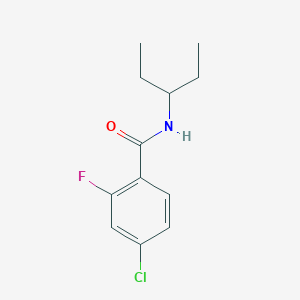
![N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-(4-morpholinylmethyl)benzamide](/img/structure/B5494808.png)
![N-(3,4-dimethoxyphenyl)-N'-{4-[(3-methyl-1-piperidinyl)sulfonyl]phenyl}thiourea](/img/structure/B5494816.png)
![4-benzyl-3-ethyl-1-[(5-methyl-1H-pyrazol-1-yl)acetyl]-1,4-diazepan-5-one](/img/structure/B5494824.png)
![N-[(5-chloro-2-methoxyphenyl)sulfonyl]-N-methylglycine](/img/structure/B5494834.png)
![N-(3,4-dimethylphenyl)-N'-(2-{[4-(ethylamino)-6-methyl-2-pyrimidinyl]amino}ethyl)urea](/img/structure/B5494842.png)
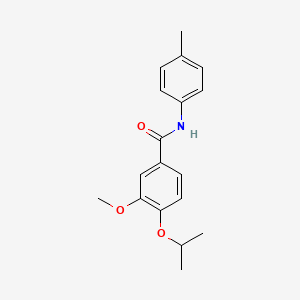
![1-[(1-tert-butyl-1H-pyrrol-3-yl)carbonyl]-4-(cyclopropylmethyl)-3-isopropyl-1,4-diazepan-5-one](/img/structure/B5494860.png)
![N-{3-[(4-bromobenzoyl)amino]propyl}nicotinamide](/img/structure/B5494872.png)
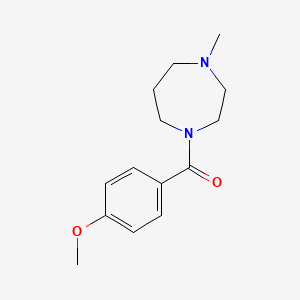
![4-[4-(3-methylphenyl)-1H-pyrazol-5-yl]-1-[(3-propyl-1H-pyrazol-5-yl)carbonyl]piperidine](/img/structure/B5494886.png)
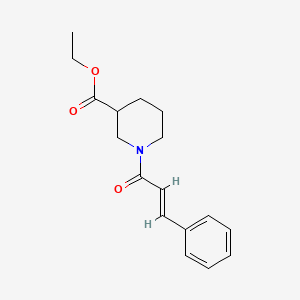
![5-[4-(3,4-dichlorophenyl)-1-piperazinyl]-5-oxopentanoic acid](/img/structure/B5494896.png)